Dihydrosenkyunolide C
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Overview
Description
Dihydrosenkyunolide C is a member of the phthalide family, which are bioactive compounds found in various plants, fungi, and liverworts. These compounds are known for their diverse biological activities and have been traditionally used in medicinal practices across different cultures .
Mechanism of Action
Target of Action
It is known that this compound demonstrates notable promise in the realm of biomedicine due to its manifold beneficial attributes encompassing anti-inflammatory and antioxidative potentials .
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the bioavailability of a compound and its behavior in the body .
Result of Action
Its anti-inflammatory and antioxidative potentials suggest that it may have beneficial effects at the cellular level, possibly by reducing inflammation and oxidative stress .
Action Environment
Factors such as temperature, pH, and the presence of other compounds can potentially affect the activity and stability of a compound .
Biochemical Analysis
Cellular Effects
3-Butyl-5-hydroxyphthalide has been shown to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 3-Butyl-5-hydroxyphthalide is complex and involves several steps. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of 3-Butyl-5-hydroxyphthalide change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being investigated .
Dosage Effects in Animal Models
The effects of 3-Butyl-5-hydroxyphthalide vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
3-Butyl-5-hydroxyphthalide is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
3-Butyl-5-hydroxyphthalide is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can also affect its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dihydrosenkyunolide C can be achieved through various methods. One common approach involves the ortho-lithiation of N,N-diethyl-o-methoxybenzamide followed by nucleophilic attack on pentanal and subsequent lactonization . Another method involves the use of whole-cell biocatalysts, where fungi such as Aspergillus candidus are employed to produce the compound with high yields .
Industrial Production Methods: Industrial production of this compound typically involves microbial synthesis due to its efficiency and high yield. The process involves the use of specific strains of fungi that can convert precursor compounds into the desired phthalide through biotransformation .
Chemical Reactions Analysis
Types of Reactions: Dihydrosenkyunolide C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to produce derivatives with different properties .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired transformation .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For instance, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Dihydrosenkyunolide C has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other bioactive compounds. In biology, it has been studied for its antifungal and antimicrobial properties . Additionally, it is used in the industry for producing fragrances and flavoring agents .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Dihydrosenkyunolide C include other phthalides such as 3-butyl-7-hydroxyphthalide and 3-[2′®-hydroxybutyl]-7-hydroxyphthalide . These compounds share structural similarities and exhibit comparable biological activities.
Uniqueness: What sets this compound apart from its similar compounds is its specific substitution pattern, which confers unique chemical and biological properties. Its distinct structure allows it to interact differently with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-butyl-5-hydroxy-3H-2-benzofuran-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-2-3-4-11-10-7-8(13)5-6-9(10)12(14)15-11/h5-7,11,13H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUKGYMMZPJSKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C2=C(C=CC(=C2)O)C(=O)O1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.